Nantradol hydrochloride
Description
Nantradol hydrochloride (C₂₇H₃₅NO₄·HCl) is a synthetic cannabinoid-related analgesic with a molecular weight of 474.03 g/mol . It acts primarily through the cannabinoid receptor type 1 (CB1), part of the G protein-coupled receptor family, and modulates retrograde endocannabinoid signaling pathways (hsa04723) .
Properties
CAS No. |
65511-42-4 |
|---|---|
Molecular Formula |
C27H36ClNO4 |
Molecular Weight |
474.0 g/mol |
IUPAC Name |
[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride |
InChI |
InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H/t17?,18-,21+,23-,24+;/m0./s1 |
InChI Key |
NSOGAHPJIFTUHV-DVTLTWPTSA-N |
SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |
Canonical SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
levonantradol nantradol nantradol hydrochloride nantradol hydrochloride (6S-(3(S*), 6alpha,6aalpha,9alpha,10abeta))-isomer nantradol hydrochloride, (3(R*),6alpha,6aalpha,9alpha,10abeta)-(+)-isomer nantradol, ((3(R*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, ((3(S*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, (6R-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isomer nantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome |
Origin of Product |
United States |
Preparation Methods
Condensation of 3,5-Dimethoxyaniline with Ethyl Acetoacetate
The synthesis of Nantradol hydrochloride begins with the formation of ethyl 3-(3,5-dimethoxyanilino)-2-butenoate (III), achieved by refluxing 3,5-dimethoxyaniline (I) and ethyl acetoacetate (II) in benzene with acetic acid as a catalyst. This condensation reaction proceeds via nucleophilic attack of the aniline nitrogen on the β-keto ester, followed by dehydration. The choice of benzene as a solvent facilitates azeotropic removal of water, driving the reaction to completion.
Reduction to Ethyl 3-(3,5-Dimethoxyanilino)butyrate
The α,β-unsaturated ester (III) undergoes reduction using sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation with H₂ over platinum in acetic acid to yield ethyl 3-(3,5-dimethoxyanilino)butyrate (IV). NaBH₄ in methanol is preferred for laboratory-scale synthesis due to milder conditions, while hydrogenation offers scalability for industrial production.
Ethoxycarbonylation and Hydrolysis
Reaction of intermediate (IV) with ethyl chloroformate (V) in pyridine introduces an ethoxycarbonyl group, forming ethyl 3-(3,5-dimethoxy-N-ethoxycarbonylanilino)butyrate (VI). Subsequent hydrolysis with dilute NaOH in ethanol yields 3-(3,5-dimethoxy-N-ethoxycarbonylanilino)butyric acid (VII). Pyridine acts as both a base and solvent, neutralizing HCl generated during chloroformate addition.
Cyclization and Formation of the Tetrahydroquinoline Core
Acid-Catalyzed Cyclization
Cyclization of butyric acid derivative (VII) using polyphosphoric acid (PPA) in chloroform at elevated temperatures produces 1-ethoxycarbonyl-5,7-dimethoxy-2-methyl-4-oxo-1,2,3,4-tetrahydroquinoline (VIII). PPA promotes intramolecular Friedel-Crafts acylation, forming the tetrahydroquinoline ring. The ethoxycarbonyl group serves as a temporary protecting group for the nitrogen atom.
Hydrolysis of Methoxy Groups
Demethylation of (VIII) is achieved via refluxing with 48% aqueous hydrobromic acid (HBr), yielding 5,7-dihydroxy-2-methyl-4-oxo-1,2,3,4-tetrahydroquinoline (XI). HBr selectively cleaves methoxy groups without affecting the ethoxycarbonyl moiety, underscoring the importance of acid strength and reaction time.
Introduction of the 5-Phenyl-2-Pentanol Side Chain
Alkylation of the Tetrahydroquinoline Core
Intermediate (XI) is alkylated with 5-phenyl-2-pentanol (XII) in tetrahydrofuran (THF) using triethylamine as a base, forming 5-hydroxy-2-methyl-7-(5-phenyl-2-pentyloxy)-4-oxo-1,2,3,4-tetrahydroquinoline (XIII). THF’s aprotic nature enhances nucleophilicity of the phenolic oxygen, facilitating efficient alkylation.
Formylation and Michael Addition
Formylation of (XIII) with ethyl formate and sodium hydride (NaH) generates 1-formyl-5-hydroxy-3-hydroxymethylene-2-methyl-7-(5-phenyl-2-pentyloxy)-4-oxo-1,2,3,4-tetrahydroquinoline (XIV). Subsequent Michael addition with methyl vinyl ketone (XV) in methanol and triethylamine yields 1,3-diformyl-5-hydroxy-2-methyl-7-(5-phenyl-2-pentyloxy)-4-oxo-3-(3-oxobutyl)-1,2,3,4-tetrahydroquinoline (XVI). Triethylamine neutralizes acid byproducts, maintaining reaction efficiency.
Final Cyclization and Salt Formation
Base-Mediated Cyclization
Treatment of (XVI) with potassium carbonate (K₂CO₃) in ether induces elimination, forming 1-formyl-5-hydroxy-2-methyl-7-(5-phenyl-2-pentyloxy)-4-oxo-3-(3-oxobutyl)-1,2,3,4-tetrahydroquinoline (XVII). Cyclization under refluxing methanol with potassium hydroxide (KOH) generates the pentacyclic benzo[c]quinoline core (XVIII).
Hydrochloride Salt Formation
The free base (XVIII) is dissolved in iso-propyl alcohol and treated with anhydrous hydrogen chloride (HCl) gas to precipitate this compound. Iso-propyl alcohol’s low solubility for the hydrochloride salt ensures high purity (>98%) by excluding cis isomers.
Alternative Synthetic Routes
Horner-Emmons Condensation Approach
An alternative route begins with a Horner-Emmons condensation between a phosphorylated aldehyde and ketone to form cyclopentenone intermediate (13). Sodium borohydride reduction of the ketone followed by trimethylsilyl protection yields a diastereomeric mixture, which is resolved chromatographically. Deprotection with aqueous base and acid affords the final product, demonstrating comparable efficiency to classical methods.
Solvent Optimization for Isomer Separation
Mirroring tramadol synthesis, solvent selection critically influences Nantradol’s isomer purity. Methylethylketone and iso-propyl alcohol achieve superior cis-trans separation due to differential solubility of hydrochlorides. A water content of 3–5% during salt formation enhances crystalline purity by promoting selective precipitation of the trans isomer.
Critical Analysis of Methodologies
Stereochemical Control
The (6S,6a R,9R,10a R) configuration is enforced during cyclization steps via chiral induction from 5-phenyl-2-pentanol (XII) and stereoselective reductions. NaBH₄ preferentially reduces ketones to alcohols with retention of configuration, while hydrogenation with Pt/AcOH affords racemic mixtures requiring resolution.
Chemical Reactions Analysis
Types of Reactions:: Nantradol hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidative processes may modify its structure.
Reduction: Reduction reactions can alter functional groups.
Substitution: Substituting specific atoms or groups can lead to derivatives.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired modifications. For example:
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: React with appropriate nucleophiles or electrophiles.
Major Products:: The major products formed during these reactions would be Nantradol derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Pharmacological Properties
Nantradol hydrochloride exhibits potent analgesic and antiemetic effects, making it a subject of extensive research. Its mechanism of action primarily involves interactions with cannabinoid receptors (CB1 and CB2) in the central nervous system, which modulates neurotransmitter release, leading to analgesic and anti-inflammatory effects.
Analgesic Activity
- Potency : Nantradol has been shown to be 2 to 7 times more potent than morphine in various analgesic tests, yet it does not act on opiate receptors, distinguishing it from traditional opioids .
- Stereospecificity : The compound consists of two racemic diastereoisomers, with the levorotatory isomer (levonantradol) being primarily responsible for its analgesic effects .
Antiemetic Effects
- Chemotherapy-Induced Nausea : Nantradol has demonstrated effectiveness in blocking emesis induced by antineoplastic agents in animal models, suggesting its potential use in managing chemotherapy-related nausea and vomiting .
Clinical Applications
This compound's clinical applications have been explored through various studies:
Pain Management
- Chronic Pain : Clinical trials have indicated that nantradol can effectively reduce chronic pain without the severe side effects commonly associated with opioids, such as dependence and tolerance development .
- Withdrawal Symptoms : Studies have shown that nantradol can alleviate withdrawal symptoms in narcotic-dependent subjects, indicating its potential role in addiction treatment .
Anti-emetic Use
- Clinical Trials : A randomized trial comparing nantradol with chlorpromazine for antiemetic effects showed promising results, positioning nantradol as a viable alternative for patients undergoing chemotherapy .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
Mechanism of Action
The exact mechanism by which Nantradol exerts its effects is not fully elucidated. it likely involves interactions with cannabinoid receptors (CB₁ and CB₂) in the endocannabinoid system. Activation of these receptors modulates pain perception, inflammation, and other physiological processes.
Comparison with Similar Compounds
Structural and Mechanistic Comparisons
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)
- Mechanism : Binds CB1/CB2 receptors, similar to Nantradol.
- Tolerance : Chronic Δ⁹-THC use induces significant tolerance in dogs, whereas Nantradol shows only modest tolerance development .
- Potency : Nantradol’s metabolite, desacetylnantradol, demonstrates superior analgesic efficacy in animal tests compared to Δ⁹-THC .
Morphine
- Mechanism : Acts via μ-opioid receptors, unlike Nantradol.
- Potency : Nantradol is 2–7 times more potent in preclinical models but lacks respiratory depression risks associated with opioids .
Tramadol Hydrochloride
- Mechanism: Dual-action (serotonin-norepinephrine reuptake inhibition + μ-opioid agonism).
- Metabolism : Active metabolite (O-desmethyltramadol) has a longer half-life (~5–7 hours) compared to desacetylnantradol (~2 hours) .
- Analgesic Profile : Tramadol is less potent (0.1–0.2× morphine) than Nantradol .
Nabilone
- Mechanism : Synthetic CB1 agonist.
- Tolerance: Develops moderate tolerance, similar to Δ⁹-THC but more pronounced than Nantradol .
Pharmacokinetic and Pharmacodynamic Data
Clinical and Preclinical Findings
- Tolerance : In dogs, chronic Nantradol administration (90 days) induced minimal tolerance in static ataxia tests, unlike Δ⁹-THC .
- Withdrawal Management : Nantradol (0.2–0.4 mg/kg) and levonantradol (0.032–0.56 mg/kg) partially alleviated morphine withdrawal symptoms in rhesus monkeys but were less effective than opioids .
- Prodrug Efficiency: Nantradol’s rapid conversion to desacetylnantradol enhances bioavailability, a feature shared with tramadol but distinct from direct-acting cannabinoids like Δ⁹-THC .
Biological Activity
Nantradol hydrochloride is a synthetic compound with significant pharmacological properties, particularly in the realms of analgesia and antiemesis. This article explores its biological activity, pharmacokinetics, and behavioral effects, supported by data tables and relevant case studies.
- Molecular Formula : C27H35NO4.ClH
- Molecular Weight : 474.032 g/mol
- Stereochemistry : Epimeric
Pharmacokinetics
This compound undergoes extensive metabolism following oral administration. The primary metabolite detected in vivo is desacetylnantradol, which exhibits similar or superior analgesic effects compared to nantradol itself. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Half-Life (Rats) | 1.5 to 2 hours |
| Half-Life (Dogs) | Approximately 2 hours |
| Bioavailability | <20% after oral dosing |
Studies indicate that both rats and dogs show a proportional relationship between dosage and plasma concentration, with female subjects often exhibiting higher plasma levels than males after repeated dosing .
Behavioral Effects
Nantradol has been shown to induce various central nervous system (CNS) effects. In controlled studies with rhesus monkeys, acute administration resulted in:
- Ataxia : Loss of coordination
- Pupil Dilation : Mydriasis observed post-administration
- Reduced Responsivity : Decreased reaction to external stimuli
Behavioral changes were dose-dependent, with significant effects noted at doses as low as 0.125 mg/kg . Notably, these effects were not reversed by naloxone, indicating a distinct mechanism of action separate from traditional opioids .
Analgesic Activity
Nantradol's analgesic efficacy has been compared to that of morphine. In various animal models, desacetylnantradol demonstrated potency that was 2 to 5 times greater than morphine across multiple analgesic endpoints .
Table: Comparative Analgesic Potency
| Compound | Potency (relative to morphine) |
|---|---|
| Desacetylnantradol | 2-5 times more potent |
| Nantradol | Equipotent to desacetylnantradol |
Case Studies
- Chronic Administration in Dogs :
- Behavioral Observations in Monkeys :
Q & A
Q. What is the structural complexity of Nantradol hydrochloride, and how does it impact pharmacological studies?
this compound contains five asymmetric centers and exists as a mixture of four stereoisomers out of 32 possible configurations due to defined stereochemistry at positions 6, 6a, 9, and 10a . The stereospecificity of its C-3 side chain and trans-6a,10a configuration is critical for its analgesic activity, with the cis-isomer CP-50,556-1 contributing most to its potency . Researchers must use chiral chromatography or stereoselective synthesis to isolate active isomers, as racemic mixtures can obscure pharmacological evaluations .
Q. How does this compound exhibit morphine-like analgesia without binding to opioid receptors?
Nantradol’s analgesic mechanism is independent of opioid receptors, as shown in vitro binding assays . Its activity likely involves interactions with unidentified cannabinoid-related receptors, inferred from stereospecific potency trends (e.g., isomer A is ≥10× more potent than isomer B) . To validate this, researchers should combine behavioral assays (e.g., tail-flick tests) with receptor knockout models or competitive binding studies using selective antagonists .
Q. What experimental models are suitable for evaluating Nantradol’s dose-response relationships?
Studies in Charles River mice (17–21 g) and rats (180–200 g) using phenylquinone (PBQ)-induced writhing or hot-plate tests are common . Data are expressed as % maximal possible effect (%MPE), with linear regression analysis determining the MPE50 (dose producing 50% MPE) . Ensure standardized solvent systems (e.g., 5% ethanol, 5% Emulphor-620, 90% saline) to maintain compound solubility and bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported analgesic potency between Nantradol and Δ9-THC?
Nantradol’s potency (20–100× greater than Δ9-THC) arises from its structural modifications, including a C-3 oxygenated side chain and absence of pyran oxygen . To address discrepancies, use head-to-head comparisons in the same assay (e.g., PBQ challenge) and control for tolerance development, as Nantradol exhibits reduced tolerance compared to Δ9-THC . Include pharmacokinetic profiling (e.g., plasma half-life, brain penetration) to clarify efficacy differences .
Q. What methodological strategies optimize the study of Nantradol’s stereoisomers?
- Isomer separation : Use preparative HPLC with chiral columns (e.g., amylose- or cellulose-based) .
- Activity mapping : Test individual isomers in vivo (e.g., CP-50,556-1 vs. racemic Nantradol) and correlate results with computational docking studies to identify critical receptor interactions .
- Data interpretation : Apply multivariate analysis to distinguish stereochemical contributions from pharmacokinetic variables (e.g., metabolism rates) .
Q. How should researchers design experiments to investigate Nantradol’s receptor specificity?
- In vitro : Perform competitive binding assays against known cannabinoid (CB1/CB2) and opioid receptors, using radiolabeled ligands (e.g., [³H]CP-55,940) .
- In vivo : Utilize selective receptor antagonists (e.g., SR141716A for CB1) in analgesic tests to isolate mechanisms .
- Omics approaches : Conduct transcriptomic or proteomic profiling of treated neural tissues to identify novel targets .
Q. What statistical methods address variability in Nantradol’s behavioral assays?
- Dose-response : Use nonlinear mixed-effects modeling (NLMEM) to account for inter-subject variability in MPE50 calculations .
- Outlier management : Apply Grubbs’ test or robust regression to exclude anomalous data points in tail-flick or hot-plate latency measurements .
- Meta-analysis : Pool data from multiple studies to assess reproducibility, particularly for tolerance development claims .
Contradictions and Mitigation Strategies
- Contradiction : Nantradol’s structural similarity to cannabinoids vs. its distinct receptor profile .
Resolution : Use receptor localization studies (e.g., immunohistochemistry in pain pathways) to map binding sites . - Contradiction : Variable potency reports across species (mice vs. rats) .
Resolution : Standardize pain models (e.g., PBQ dose, temperature in hot-plate) and adjust species-specific pharmacokinetic parameters .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
